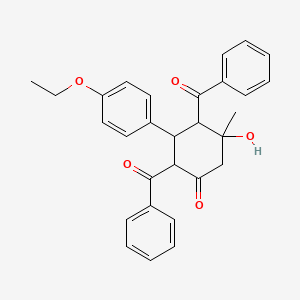![molecular formula C18H13N3O4 B10886375 {3-Methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B10886375.png)
{3-Methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYANO-2-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}VINYL CYANIDE is a complex organic compound characterized by the presence of cyano, methoxy, and nitrobenzyl groups
Preparation Methods
The synthesis of 1-CYANO-2-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}VINYL CYANIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . Industrial production methods may involve the use of non-toxic cyanide sources and cyanating agents to ensure safety and efficiency .
Chemical Reactions Analysis
1-CYANO-2-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}VINYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents
Scientific Research Applications
1-CYANO-2-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}VINYL CYANIDE has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-CYANO-2-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}VINYL CYANIDE involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions. The compound’s effects are mediated through its functional groups, which can participate in various chemical interactions .
Comparison with Similar Compounds
1-CYANO-2-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}VINYL CYANIDE can be compared with similar compounds such as:
1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene: This compound shares the methoxy and nitrobenzyl groups but lacks the cyano groups.
4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid: This compound has a similar structure but includes a benzoic acid group. The uniqueness of 1-CYANO-2-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}VINYL CYANIDE lies in its combination of functional groups, which confer specific chemical properties and reactivity.
Properties
Molecular Formula |
C18H13N3O4 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H13N3O4/c1-24-18-9-14(8-15(10-19)11-20)4-7-17(18)25-12-13-2-5-16(6-3-13)21(22)23/h2-9H,12H2,1H3 |
InChI Key |
NSUWWNOUPWYEBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B10886313.png)
![1-[4-(3-Methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10886315.png)
![4-[(3-Methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B10886319.png)
![2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B10886326.png)
![(2E,5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10886328.png)
![Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate](/img/structure/B10886334.png)

![2-[(5E)-5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886344.png)

![2-(2-{(Z)-[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B10886367.png)
![N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10886379.png)
